Anti-inflammatory agent 51

Cytokine inhibition IL-6 TNF-α

Standard NF-κB inhibitors vary widely in mechanism, introducing reproducibility risks. Anti-inflammatory agent 51 provides a defined mechanism: blockade of NF-κB phosphorylation & nuclear translocation in macrophages (IC50 = 172 nM for transcriptional activity). - Validated in vivo: LPS-induced ALI & DSS-induced colitis models - Suppresses IL-6 (IC50 = 0.61 μM) and TNF-α (IC50 = 4.34 μM) in J774A.1 cells - Purity: ≥98% (HPLC). Dosage range: 100 nM to 5 μM

Molecular Formula C22H22N6O6S
Molecular Weight 498.5 g/mol
Cat. No. B10861671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 51
Molecular FormulaC22H22N6O6S
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)S(=O)(=O)NCC4=CC=CC=N4)[N+](=O)[O-]
InChIInChI=1S/C22H22N6O6S/c29-27(30)19-6-4-18(5-7-19)25-11-13-26(14-12-25)21-9-8-20(15-22(21)28(31)32)35(33,34)24-16-17-3-1-2-10-23-17/h1-10,15,24H,11-14,16H2
InChIKeyOPKZZQWLEPMJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 51: Identity and Sourcing


Anti-inflammatory agent 51 (compound 11d) is a synthetic amide/sulfonamide derivative (CAS: 2911610-03-0, MW: 498.51, C22H22N6O6S) identified as the most potent analog from a structurally optimized series of 58 novel compounds [1]. Its mechanism centers on the inhibition of NF-κB activation, restoring IκBα levels and blocking the nuclear translocation of phosphorylated p65 [1]. This compound is specifically validated for studying inflammatory signaling in both in vitro macrophage models and in vivo disease models including LPS-induced acute lung injury (ALI) and DSS-induced ulcerative colitis (UC) [1].

Pathway
NF-κB pathway inhibition study fit; reported suppression of phosphorylation and nuclear translocation in macrophage lineages.
Availability
Multi-vendor supply at >98% purity supports procurement consistency for replicate studies.
Model context
Reported in vivo model-response endpoints in LPS-ALI and DSS-colitis models provide disease-model research context.

Anti-inflammatory Agent 51 vs. Generic NF-κB Inhibitors


The anti-inflammatory activity landscape for amide/sulfonamide derivatives exhibits extreme sensitivity to structural modifications, with cytokine suppression IC50 values varying by orders of magnitude even among closely related analogs. In the primary medicinal chemistry campaign that produced compound 11d, 58 novel amide/sulfonamide derivatives were synthesized and screened, yet compound 11d emerged as the singular 'most active' analog based on its sub-micromolar IL-6 suppression potency [1]. Generic substitution with an uncharacterized 'amide/sulfonamide' compound would yield unpredictable potency and potentially absent mechanistic validation, as neither NF-κB pathway restoration nor in vivo efficacy in the ALI/UC models has been established for the broader compound class [1]. Furthermore, other amide/sulfonamide structural series, such as dendrobine-based derivatives, demonstrate significantly weaker NO inhibition (IC50 ~2.96 μM) in comparable assays, underscoring that anti-inflammatory performance is not a class-wide property .

Mechanism divergence
NF-κB inhibitors acting at IKK, DNA binding, or other nodes may not reproduce phosphorylation/nuclear translocation suppression endpoints.
Cellular context mismatch
Activity profiles optimized in non-macrophage systems can shift when applied to RAW264.7 or J774A.1 macrophage models.
In vivo validation gap
Most generic inhibitors lack reported in vivo disease-model endpoints, limiting model-response comparability.

Anti-inflammatory Agent 51: Validated Activity Benchmarks


NF-κB Inhibition in RAW264.7 Macrophages

Anti-inflammatory agent 51 demonstrates markedly preferential suppression of IL-6 (IC50 = 0.61 μM) compared to TNF-α (IC50 = 4.34 μM) in LPS-stimulated J774A.1 murine macrophages, representing a 7.1-fold difference in potency between the two pro-inflammatory cytokines [1]. This quantitative differential indicates enhanced activity against IL-6-driven inflammatory cascades relative to TNF-α pathways. Across the 58-compound amide/sulfonamide series reported by Chen et al., compound 11d achieved the lowest IC50 for IL-6 inhibition, establishing it as the most potent analog within this structurally optimized library [1].

NF-κB transcriptional inhibition
Context-dependent
IC50 172.2 ± 11.4 nM
Most active among 58 tested amide/sulfonamide derivatives
Reported top activity in tested series; supports pathway assay design.
Cross-study comparable; verify in user's assay system.
Cytokine inhibition IL-6 TNF-α J774A.1 macrophages NF-κB signaling

Nitric Oxide Suppression in LPS-Stimulated Macrophages

Beyond reducing secreted cytokine protein levels, Anti-inflammatory agent 51 decreases the mRNA expression of pro-inflammatory cytokines in J774A.1 cells [1]. This transcriptional-level modulation distinguishes the compound from agents that solely antagonize extracellular cytokine signaling or inhibit post-translational processing. While the primary reference does not provide head-to-head fold-change comparisons with specific structural analogs for mRNA data, the demonstrated reduction in cytokine mRNA levels provides mechanistic validation of NF-κB pathway inhibition upstream of protein synthesis [1].

Nitric oxide suppression
Supporting evidence
IC50 3.1 ± 1.1 μM
LPS-stimulated RAW264.7, Griess assay
Supports functional anti-inflammatory endpoint interpretation.
Secondary metric beyond direct target engagement.
mRNA suppression Cytokine transcription J774A.1 cells Anti-inflammatory mechanism NF-κB transactivation

Cytokine Suppression in J774A.1 Macrophages

Anti-inflammatory agent 51 exerts its anti-inflammatory effects through a defined NF-κB pathway mechanism: it restores IκBα protein levels and inhibits the nuclear translocation of phosphorylated p65 [1]. In the context of the 58-compound amide/sulfonamide series, compound 11d was explicitly characterized for this dual mechanistic signature, distinguishing it from analogs that were not advanced to this level of pathway validation [1]. This established mechanism provides a clear rationale for selecting Anti-inflammatory agent 51 over uncharacterized amide/sulfonamide derivatives lacking confirmed NF-κB engagement data.

Cytokine release inhibition
Class-level inference
IL-6 IC50 0.61 μM
TNF-α IC50 4.34 μM
J774A.1 cells
Supports IL-6 and TNF-α pathway-response interpretation.
Most active for IL-6 in series; direct comparator data unavailable.
NF-κB IκBα p65 translocation Nuclear factor kappa B Signaling pathway

Vendor-Supplied Purity

Anti-inflammatory agent 51 has demonstrated in vivo efficacy in two independent murine models of inflammatory pathology: lipopolysaccharide (LPS)-induced acute lung injury (ALI) and dextran sulfate sodium (DSS)-induced ulcerative colitis (UC) [1][2]. In the LPS-induced ALI model, compound 11d mitigated lung inflammation and injury parameters; in the DSS-induced colitis model, the compound alleviated disease severity [1]. This dual-model validation distinguishes Anti-inflammatory agent 51 from many in-class compounds that remain characterized only at the in vitro level, providing procurement justification for translational inflammation research programs requiring an in vivo-validated small molecule tool.

Vendor-supplied purity
Data to verify
TargetMol 99.76%
MedChemExpress 98.08%
HPLC, CoA specifications
Supplier-reported purity; verify for lot-specific QC.
No cross-supplier comparison provided.
Acute lung injury Ulcerative colitis LPS-induced ALI DSS-induced colitis In vivo efficacy

Commercial Availability with Validated Purity: 99.76% from TargetMol, 98.08% from MCE

Anti-inflammatory agent 51 is commercially available from multiple reputable research chemical vendors with documented batch-specific purity. TargetMol (Cat. No. T77582) supplies the compound at 99.76% purity , while MedChemExpress (Cat. No. HY-155765) offers it at 98.08% purity . Both vendors provide the compound with validated identity (CAS 2911610-03-0, molecular formula C22H22N6O6S, MW 498.51) and cite the same primary reference (Chen et al., Eur J Med Chem 2023). This dual-source availability with high documented purity reduces procurement risk and ensures experimental reproducibility compared to sourcing from a single unverified supplier.

Compound procurement Purity validation Research-grade small molecule NF-κB inhibitor CAS 2911610-03-0

Anti-inflammatory Agent 51: Validated Research Applications


In Vitro NF-κB Inhibition in Macrophages

Anti-inflammatory agent 51 is validated for use in murine LPS-induced acute lung injury models, where it has demonstrated mitigation of inflammatory pathology [1]. This application leverages the compound's in vivo efficacy data from the Chen et al. 2023 publication, making it suitable for research programs investigating pulmonary inflammation, ARDS-relevant pathways, or screening therapeutic candidates in ALI model systems [1].

Acute Lung Injury (ALI) Mouse Model

The compound's documented efficacy in DSS-induced ulcerative colitis in mice [1] supports its application in gastrointestinal inflammation research. Researchers investigating IBD pathophysiology, intestinal barrier function, or colonic inflammatory signaling can employ Anti-inflammatory agent 51 as a small molecule tool compound with established in vivo activity in this disease model [1].

DSS-Induced Ulcerative Colitis Model

Anti-inflammatory agent 51 is optimized for in vitro studies in J774A.1 murine macrophages, where it potently suppresses IL-6 (IC50 = 0.61 μM) and TNF-α (IC50 = 4.34 μM) release [1]. The compound's validated mechanism of restoring IκBα and inhibiting phospho-p65 nuclear translocation [1] makes it a reliable tool for dissecting NF-κB signaling cascades in macrophage-driven inflammation models.

Chemical Probe for IL-6 & TNF-α Suppression

As the most active compound identified among 58 novel amide/sulfonamide derivatives in the Chen et al. 2023 series [1], Anti-inflammatory agent 51 serves as a reference benchmark for medicinal chemistry programs developing next-generation NF-κB inhibitors. Its defined IC50 values for IL-6 and TNF-α suppression provide quantitative comparators for evaluating new synthetic analogs [1].

Application
Selection Property
Validation Focus
Macrophage NF-κB pathway studies
NF-κB transcriptional inhibition context
NF-κB reporter and p65 nuclear translocation assays
LPS-induced lung inflammation model research
In vivo model-response endpoints
Serum cytokines and oxidative stress markers
DSS-induced colitis model research
Colitis pathology model-response endpoints
Symptom and histopathology assessment
IL-6/TNF-α cytokine probe studies
Cytokine suppression assay context
IL-6 and TNF-α release assays and mRNA profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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